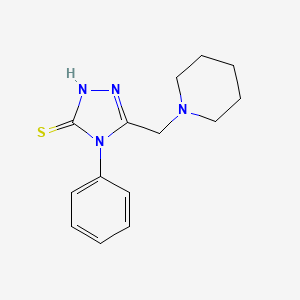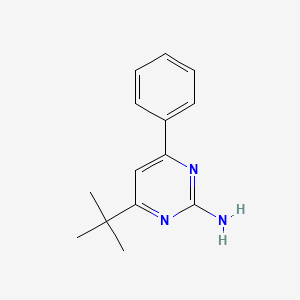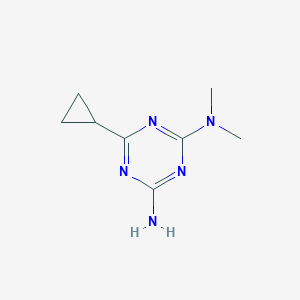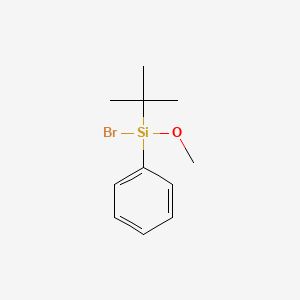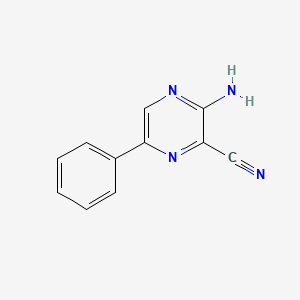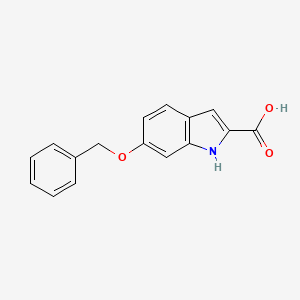
3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C10H17NO3 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The molecular weight of 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid is 199.25 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmacologically active molecules. Its carboxylic acid group allows for the formation of amide bonds, which are prevalent in drug molecules. The cyclopentane ring, a common motif in natural products, offers a rigid scaffold that can influence the conformational stability of the derived compounds .
Agriculture
The compound’s derivatives could be explored for their potential use as growth promoters or pesticides in agriculture. The carbamoyl group in particular might interact with enzymes or receptors in plants or pests, altering growth patterns or deterring infestation .
Material Science
In material science, the compound could be utilized in the development of new polymers or coatings. Its rigid structure could impart strength and durability when incorporated into polymer chains, while its functional groups offer sites for further chemical modifications .
Environmental Science
Environmental science could benefit from this compound through the creation of biodegradable materials. Its organic structure, combined with appropriate functionalization, could lead to materials that break down more easily in natural environments, reducing pollution .
Biochemistry
Biochemically, this compound could be used as a substrate or inhibitor in enzymatic studies. Its structure is similar to certain amino acids, which means it could interact with enzymes that process these molecules, providing insights into enzyme function and structure .
Pharmacology
Pharmacologically, the compound could be investigated for its therapeutic properties. It might serve as a lead compound in drug discovery, particularly in the search for molecules with novel mechanisms of action due to its unique structure .
properties
IUPAC Name |
3-carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H2,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCHNZVQOCCEIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395911 |
Source


|
| Record name | 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
330944-28-0 |
Source


|
| Record name | 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



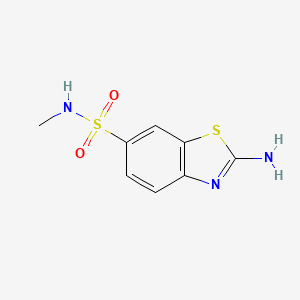
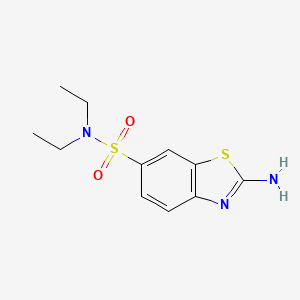


![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)
